molecular formula C7H7BrN2O2 B14145576 1-(4-Bromophenyl)-1-hydroxyurea CAS No. 34816-61-0

1-(4-Bromophenyl)-1-hydroxyurea

Cat. No.: B14145576
CAS No.: 34816-61-0
M. Wt: 231.05 g/mol
InChI Key: CMTPNTCPHZETRC-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-hydroxyurea is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyurea group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-hydroxyurea typically involves the reaction of 4-bromophenyl isocyanate with hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-hydroxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed:

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-hydroxyurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 4-Bromophenylacetic acid
  • 4-Bromophenyl isocyanate
  • 4-Bromophenylhydrazine

Comparison: 1-(4-Bromophenyl)-1-hydroxyurea is unique due to the presence of both a bromine atom and a hydroxyurea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a range of chemical reactions and exhibit diverse biological activities. Continued research into this compound may uncover new applications and enhance our understanding of its properties and mechanisms of action.

Properties

CAS No.

34816-61-0

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

1-(4-bromophenyl)-1-hydroxyurea

InChI

InChI=1S/C7H7BrN2O2/c8-5-1-3-6(4-2-5)10(12)7(9)11/h1-4,12H,(H2,9,11)

InChI Key

CMTPNTCPHZETRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C(=O)N)O)Br

Origin of Product

United States

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